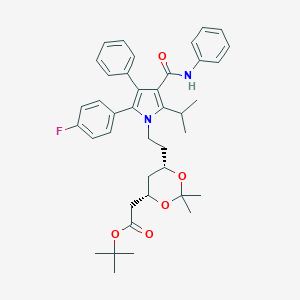

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester

Vue d'ensemble

Description

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester is a chemical compound that belongs to the class of statins, which are widely used as cholesterol-lowering agents. This compound is a derivative of atorvastatin, a well-known statin, and is characterized by the presence of an acetonide and tert-butyl ester group. These modifications can influence the compound’s chemical properties and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the acetonide group and the introduction of the tert-butyl ester group. The reaction conditions often involve the use of protecting groups, catalysts, and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may employ flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.

Analyse Des Réactions Chimiques

Types of Reactions

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized atorvastatin derivatives, while reduction reactions can produce reduced forms of the compound.

Applications De Recherche Scientifique

Pharmacological Applications

Cholesterol Management

- Mechanism : As an HMG-CoA reductase inhibitor, (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester plays a crucial role in lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels.

- Clinical Relevance : It is used in the treatment of hyperlipidemia and the prevention of cardiovascular diseases.

Anti-inflammatory Effects

- Research Findings : Studies indicate that atorvastatin derivatives exhibit anti-inflammatory properties, which may help in conditions like atherosclerosis and rheumatoid arthritis. The compound can modulate inflammatory pathways, including the NF-κB pathway, contributing to reduced inflammation in vascular tissues .

Cancer Research

Potential Anti-cancer Properties

- Mechanism : Research has shown that atorvastatin can induce apoptosis in cancer cells through various mechanisms, including the inhibition of the mevalonate pathway and modulation of cell signaling pathways such as PI3K/Akt/mTOR .

- Case Studies :

Neuroprotective Effects

Cognitive Function and Neurodegenerative Diseases

- Research Insights : Atorvastatin has been studied for its neuroprotective effects, particularly in models of Alzheimer’s disease. The compound may reduce amyloid-beta accumulation and improve cognitive function .

- Case Studies :

Metabolic Disorders

Impact on Diabetes Management

- Mechanism : Atorvastatin has been linked to improved insulin sensitivity and glycemic control in diabetic patients. Its ability to modulate lipid profiles can also contribute to better metabolic outcomes .

- Clinical Evidence : Research indicates that atorvastatin treatment may reduce the incidence of diabetes-related complications by improving endothelial function and reducing oxidative stress .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

- Research Findings : Recent studies have explored the antimicrobial properties of atorvastatin derivatives against various pathogens, including bacteria and viruses. The compound may interfere with microbial lipid synthesis pathways, leading to reduced pathogen viability .

- Case Studies :

Data Tables

Mécanisme D'action

The mechanism of action of (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester involves the inhibition of HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the mevalonate pathway, which is essential for the synthesis of cholesterol and other isoprenoids.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester include other statin derivatives, such as:

- (3R,5R)-Atorvastatin

- (3S,5S)-Rosuvastatin

- (3R,5R)-Simvastatin

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, which can influence its pharmacokinetic and pharmacodynamic properties. These modifications may result in differences in bioavailability, metabolic stability, and potency compared to other statin derivatives.

Activité Biologique

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester is a derivative of atorvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound has garnered attention not only for its pharmacological properties but also for its potential applications in various therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

This compound has the molecular formula CHFNO and a molecular weight of approximately 659.81 g/mol. The compound exhibits a complex structure typical of statins, which allows it to interact with biological systems effectively.

The primary mechanism of action for atorvastatin derivatives involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound effectively reduces the synthesis of mevalonate, leading to decreased cholesterol production in the liver. This inhibition prompts an upregulation of LDL receptors, enhancing the clearance of LDL cholesterol from the bloodstream .

Lipid-Lowering Effects

The primary clinical application of atorvastatin derivatives is their ability to lower lipid levels in patients with hyperlipidemia. Studies have shown that this compound maintains similar lipid-lowering efficacy as atorvastatin itself. In clinical trials, patients treated with atorvastatin showed significant reductions in total cholesterol and LDL levels .

Anti-inflammatory Properties

Recent research indicates that atorvastatin derivatives possess anti-inflammatory properties beyond their lipid-lowering effects. These compounds can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules. This suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

Atorvastatin has been reported to exhibit antioxidant properties that contribute to its cardioprotective effects. The compound may reduce oxidative stress by enhancing endogenous antioxidant defenses and decreasing reactive oxygen species (ROS) production .

Case Studies

- Clinical Efficacy : A study involving patients with coronary artery disease demonstrated that treatment with atorvastatin significantly reduced major adverse cardiovascular events compared to placebo .

- Mechanistic Insights : Research utilizing animal models has shown that atorvastatin can improve endothelial function and reduce plaque formation in arteries, which are critical factors in cardiovascular health .

Comparative Studies

| Study Type | Findings |

|---|---|

| Clinical Trial | Atorvastatin reduced LDL cholesterol by 50% over 12 weeks compared to baseline levels. |

| Animal Model | Administration of atorvastatin resulted in a 30% reduction in atherosclerotic lesions compared to untreated controls. |

Propriétés

IUPAC Name |

tert-butyl 2-[(4S,6S)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPZOMYSGNZDKY-ACHIHNKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H]2C[C@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468497 | |

| Record name | (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472967-95-6 | |

| Record name | (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.